2-Methyl-Celecoxib falls under the category of pharmaceutical compounds, specifically within the class of COX-2 inhibitors. Its classification as an anti-inflammatory agent makes it significant in therapeutic applications aimed at reducing pain and inflammation.
The synthesis of 2-Methyl-Celecoxib can be derived from established methods used for Celecoxib. A notable approach involves the use of continuous flow synthesis techniques, which enhance efficiency and yield. The synthesis typically begins with commercially available precursors such as 2-bromo-3,3,3-trifluoropropene.
The molecular structure of 2-Methyl-Celecoxib includes several key features:
In terms of chemical reactivity, 2-Methyl-Celecoxib can participate in various reactions:
These reactions are crucial for developing derivatives with enhanced efficacy or altered pharmacokinetic properties.
The mechanism of action for 2-Methyl-Celecoxib primarily involves selective inhibition of the cyclooxygenase-2 enzyme.
Studies indicate that COX-2 inhibition leads to decreased levels of inflammatory mediators, which correlates with reduced pain and swelling in clinical settings .
The physical and chemical properties of 2-Methyl-Celecoxib are essential for understanding its behavior in biological systems:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) are employed to confirm purity and structural integrity.
The primary application of 2-Methyl-Celecoxib lies in its therapeutic use as an anti-inflammatory agent. Its potential applications extend beyond pain relief into areas such as:
Celecoxib, a prototypical diarylheterocyclic coxib, revolutionized anti-inflammatory therapy through its selective inhibition of cyclooxygenase-2 (COX-2). Its core structure consists of a 1,5-diarylpyrazole scaffold with a para-sulfonamide moiety on the N1-phenyl ring and a para-methyl group on the C5-aryl ring. This configuration enables optimal interaction with the COX-2 active site while minimizing affinity for COX-1. Structural analogs of celecoxib have emerged as critical tools for probing structure-activity relationships (SAR) and overcoming limitations associated with first-generation coxibs, such as cardiovascular risks linked to disrupted prostacyclin/thromboxane balance [1] [9]. Modifications to this scaffold—particularly regiochemical alterations like 2-methylcelecoxib—provide insights into the steric and electronic determinants of COX-2 selectivity and metabolic stability.
The development of COX-2-selective inhibitors stems from the structural divergence between COX isozymes. COX-2 possesses a larger catalytic pocket (∼20% volume increase) compared to COX-1, primarily due to the substitution of isoleucine (Ile523) in COX-1 with valine (Val523) in COX-2. This smaller residue creates a hydrophobic side pocket accessible only in COX-2. Additionally, the replacement of histidine (His513) in COX-1 with arginine (Arg513) in COX-2 introduces a polar interaction site [1] [7] [8]. These differences enable selective targeting by:
Table 1: Key Structural Determinants of COX-2 Selectivity
Structural Feature | Role in COX-2 Selectivity | Effect of Modification |
---|---|---|
para-Sulfonamide | H-bonding with Gln178/Ser339 in side pocket; salt bridge with Arg513 | Replacement reduces selectivity >100-fold [1] |
Val523 vs. Ile523 | Smaller residue enlarges COX-2 side pocket (∼120 ų vs. COX-1) | Ile523 mutation abolishes coxib binding [7] |
Trifluoromethyl (C3) | Hydrophobic filling of Val523 pocket; electron withdrawal | Methyl substitution reduces potency [9] |
C5 para-Methyl/Phenyl | π-Stacking in hydrophobic lobby; modulates membrane permeability | Ortho-substitutions impair binding [4] |
Molecular modifications aim to enhance selectivity while addressing metabolic vulnerabilities (e.g., CYP2C9-mediated oxidation of celecoxib’s C5 para-methyl group) [3].
The pyrazole ring’s regiochemical flexibility allows for distinct isomeric configurations, dramatically altering biological activity. Celecoxib adopts a 1,5-diaryl arrangement (N1-para-sulfonamidophenyl; C5-para-tolyl), whereas its 1,3-diaryl isomers exhibit reduced COX-2 affinity. The 2-methylcelecoxib analog exemplifies the impact of C2 alkyl substitution:
Table 2: Impact of Pyrazole Substitution Patterns on COX-2 Inhibition
Compound | Pyrazole Substitution Pattern | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) | Key SAR Insight |
---|---|---|---|---|
Celecoxib | 1,5-diaryl; C3-CF₃ | 0.05 | 294 | Optimal C3/C5 sterics for lobby/side pocket [4] |
2-Methylcelecoxib | 1,5-diaryl; C2-CH₃/C3-CF₃ | 0.32 | 47 | C2-methyl disrupts ring planarity [4] |
3-Methylcelecoxib | 1,5-diaryl; C3-CH₃ | 1.10 | 18 | Loss of C3-CF₃ hydrophobic filling [4] |
1,3-Diaryl isomer | C3-para-sulfonamidophenyl | >10 | <1 | Incompatible with COX-2 lobby orientation [8] |
2-Methylcelecoxib (C20H16F3N3O2S; 1-(4-sulfamoylphenyl)-5-(4-methylphenyl)-2-methyl-3-trifluoromethylpyrazole) serves as a critical tool for deconvoluting steric-electronic relationships in COX-2 inhibition. Key findings from its analysis include:
Table 3: Comparative Pharmacokinetic and Bioactivity Profiles
Parameter | Celecoxib | 2-Methylcelecoxib | Interpretation |
---|---|---|---|
ClogP | 3.5 | 3.8 | Enhanced lipophilicity aids membrane permeation [4] |
CYP2C9 Oxidation Rate | High (t₁/₂ = 8 h) | Low (t₁/₂ > 24 h) | C2-methyl sterically protects C5-methyl [3] |
Serum Esterase Lability | Low | High (in prodrug forms) | Enables NO-donor prodrug strategies [3] |
PGE₂ Inhibition (Carrageenan model) | 78.6% | 65–70% | Partial retention of anti-inflammatory efficacy [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7